molecular formula C15H19NO3 B2519623 Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate CAS No. 349618-05-9

Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate

Cat. No. B2519623
M. Wt: 261.321
InChI Key: CBXFBDPRUSFVIK-UHFFFAOYSA-N
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Description

Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate is a compound that can be inferred to have a piperidine core structure, which is a common motif in medicinal chemistry due to its presence in various bioactive molecules. The compound is likely to possess a carboxylate ester functional group at the 4-position of the piperidine ring and a 2-methylbenzoyl moiety attached to the nitrogen atom of the piperidine.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents involves the preparation of piperidine analogues with various substituents that exhibit antitetrabenazine activity . Similarly, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by reactions with hydrazines to afford the target compounds . These methods could potentially be adapted for the synthesis of Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using spectroscopic techniques such as NMR and HRMS, as demonstrated in the characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . X-ray diffraction studies can also provide detailed information about the crystal structure and conformation of piperidine complexes, as seen in the analysis of the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including alkylation, oxidation, and reduction. For example, the synthesis and reactions of methyl 8-aryl-6-methyl-9-oxo-8,9-dihydro-5H-dibenzo[4,5:6,7]cyclohepta[1,2-b]pyridine-7-carboxylates involve the alkylation of annelated dihydropyridines . These reactions could be relevant to the functionalization of the piperidine ring in Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For instance, the presence of a 2-methylbenzoyl group could affect the compound's lipophilicity, solubility, and reactivity. The effects of methyl [5[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate on the energy metabolism of parasites indicate that piperidine derivatives can have significant biological activities, which could be relevant for the pharmacological properties of Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate .

Scientific Research Applications

Antimicrobial Preservatives

Compounds similar to Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate, such as Methyl paraben, are extensively studied for their antimicrobial preservative properties. These are utilized in foods, drugs, and cosmetics. The compound is known for its stability, non-volatility, and extensive history of safe use. It is well-absorbed through the skin and gastrointestinal tract without evidence of accumulation. Despite its practical non-toxicity and non-irritating nature, its mechanism of cytotoxic action may involve mitochondrial failure (Soni, Taylor, Greenberg, & Burdock, 2002)(Soni et al., 2002).

Biopolymer Modifications

Research into the chemical modification of biopolymers, such as xylan, indicates potential for creating new materials with specific properties, which could be relevant for drug delivery applications. Modifications can yield biopolymer ethers and esters, offering a promising path to new materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)(Petzold-Welcke et al., 2014).

Environmental Fate of Related Compounds

Studies on parabens, which share functional groups with Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate, explore their occurrence, fate, and behavior in aquatic environments. Despite efficient removal from wastewater, parabens persist in low concentrations in effluents, surface water, and sediments, indicating a continuous introduction into the environment (Haman, Dauchy, Rosin, & Munoz, 2015)(Haman et al., 2015).

Synthetic Routes for Pharmaceuticals

Exploration of synthetic routes for pharmaceuticals, such as Vandetanib, demonstrates the relevance of compounds like Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate in drug development. Analyzing and summarizing different synthetic routes can identify more favorable, high-yield, and commercially valuable processes for industrial production (Mi, 2015)(Mi, 2015).

Pharmacophoric Groups in Drug Design

Research into arylcycloalkylamines, which could be structurally related to Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate, investigates their roles as pharmacophoric groups in antipsychotic agents. Such studies highlight the importance of arylalkyl substituents in enhancing potency and selectivity at D2-like receptors, which is crucial for the development of therapeutic agents (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009)(Sikazwe et al., 2009).

properties

IUPAC Name

methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-5-3-4-6-13(11)14(17)16-9-7-12(8-10-16)15(18)19-2/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXFBDPRUSFVIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-methylbenzoyl)piperidine-4-carboxylate

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